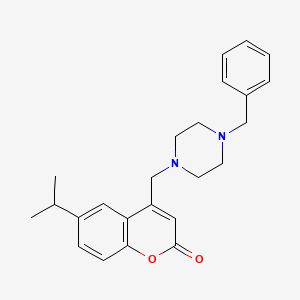
4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a derivative of chromen-2-one, which is a type of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of numerous efforts, including the separation and purification of naturally occurring coumarins from a variety of plants as well as artificial synthesis of coumarin compounds with novel structures and properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, solubility, stability, and more. For instance, a similar compound, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, has a melting point of 305-307°C, is soluble in water, and is hygroscopic .Applications De Recherche Scientifique
Antimicrobial Applications
A study led by Mandala et al. (2013) synthesized a series of novel compounds similar in structure to "4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one", exhibiting significant antibacterial and antifungal activities. The antimicrobial activity was assessed through in vitro screening, and structure-activity relationships were explored using molecular docking studies. The compounds demonstrated promising inhibitory potency against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Mandala et al., 2013).
Catalysis in Synthesis
Research conducted by Niknam et al. (2013) explored the use of a related compound, silica-bonded N-propylpiperazine sodium n-propionate, as a recyclable catalyst for synthesizing various 4H-pyran derivatives. This study highlighted the efficiency of the catalyst in facilitating the condensation reaction necessary for producing a wide range of compounds with potential pharmacological activities, showcasing the versatility of piperazine derivatives in synthetic chemistry (Niknam et al., 2013).
Anticholinesterase Activity
Filippova et al. (2019) developed a novel synthesis method for 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, investigating their inhibitory activity against butyrylcholinesterase. This study suggests the potential of these compounds in the development of therapeutics targeting diseases associated with cholinesterase activity, such as Alzheimer's disease (Filippova et al., 2019).
Biological Activity Studies
Kavitha & Reddy (2016) synthesized Pd(II) complexes with chromone-based Schiff bases, including compounds structurally related to "this compound", and evaluated their biological activities. The study demonstrated that these complexes exhibit antimicrobial activity and potential antioxidant properties, indicating their utility in medicinal chemistry and pharmacology (Kavitha & Reddy, 2016).
Protective Effects Against Cardiac Remodeling
A study by Emna et al. (2020) investigated the protective effects of a molecule structurally related to "this compound" against cardiac remodeling in a model of myocardial infarction induced by isoproterenol in rats. This research highlighted the compound's potential as an anticoagulant agent, offering insights into its therapeutic applications in cardiovascular diseases (Emna et al., 2020).
Safety and Hazards
The safety and hazards of a compound depend on its toxicity and potential for harm. For example, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” has been classified with hazard statements H334-H315-H302-H319, indicating that it may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause skin irritation, may be harmful if swallowed, and may cause serious eye irritation .
Mécanisme D'action
Target of Action
It has been found to exhibit significant antibacterial and antifungal activity , suggesting that it may target key enzymes or proteins in these organisms.
Mode of Action
It is believed to interact with its targets, leading to changes that inhibit the growth or function of the target organisms
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis or DNA replication .
Result of Action
The compound has been shown to have significant antibacterial and antifungal activity This suggests that its action results in the inhibition of growth or killing of these organisms
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-18(2)20-8-9-23-22(14-20)21(15-24(27)28-23)17-26-12-10-25(11-13-26)16-19-6-4-3-5-7-19/h3-9,14-15,18H,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOSJOANUOFMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



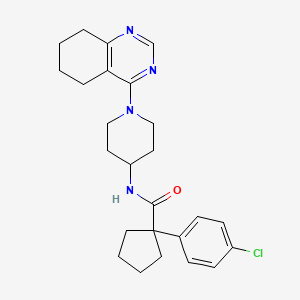
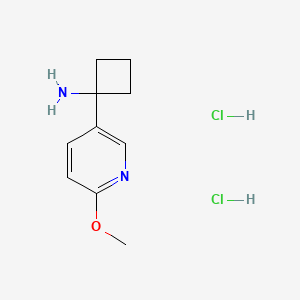
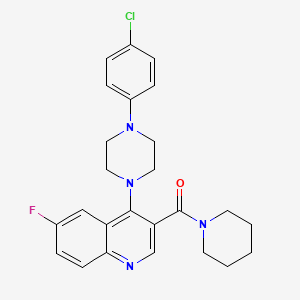
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
![N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine](/img/structure/B2830741.png)
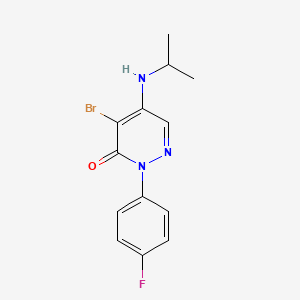
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
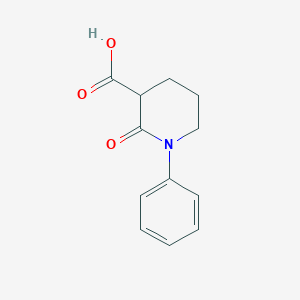
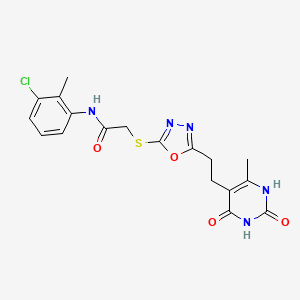
![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2830753.png)